

Application Notes and Protocols for Cycloisomerization Reactions of Enynes

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Compound of Interest						
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enyne cycloisomerization is a powerful and atom-economical class of reactions in organic synthesis that enables the construction of complex carbocyclic and heterocyclic scaffolds from readily available linear substrates.[1][2] This process, often catalyzed by transition metals, involves the intramolecular rearrangement of an enyne to form a cyclic compound, typically with the creation of new stereocenters.[3] The versatility of this reaction has made it an invaluable tool in the total synthesis of natural products and the development of novel therapeutic agents.[4][5] This document provides detailed application notes, experimental protocols, and an overview of the utility of enyne cycloisomerization in drug discovery.

Catalysts and Reaction Conditions

A variety of transition metals, including gold, platinum, rhodium, palladium, and cobalt, have been shown to effectively catalyze enyne cycloisomerization reactions.[1][2] The choice of catalyst and reaction conditions can significantly influence the reaction's outcome, including the product's structure, yield, and stereoselectivity.

Recent advancements have highlighted the exceptional efficiency of N-heterocyclic carbene (NHC)-gold complexes in catalyzing these transformations, often under mild conditions.[6] Rhodium catalysts are also highly effective, particularly for the cycloisomerization of challenging substrates like (E)-1,6-enynes, yielding products with excellent enantioselectivity.[7]



The following tables summarize quantitative data for selected enyne cycloisomerization reactions, providing a comparative overview of different catalytic systems.

Table 1: Gold-Catalyzed Cycloisomerization of 1,6-Enynes

Entry	Cataly st (mol%)	Substr ate	Solven t	Temp. (°C)	Time (h)	Produ ct	Yield (%)	Ref.
1	[JohnP hosAu(NCMe)] SbF ₆ (2)	N- Proparg yl-N- allyl- tosylam ide	CH2Cl2	23	0.5	Bicyclo[3.1.0]he xane derivati ve	95	[7]
2	IPrAuCl /AgSbF 6 (2)	1,6- enyne	DCE	60	1	1,4- diene	85	[8]
3	(S)- BINAP- AuCl/A gOTf (5)	Oxygen - tethere d 1,6- enyne	Toluene	80	12	Chiral bicyclic ether	88 (92% ee)	[9]

Table 2: Rhodium-Catalyzed Cycloisomerization of 1,6-Enynes



Entry	Catal yst (mol %)	Ligan d	Subst rate	Solve nt	Temp. (°C)	Time (h)	Produ ct	Yield (%)	Ref.
1	[Rh(C OD)Cl] 2 (2.5)	(S)- BINAP	(E)-N- allyl-N- propar gyl tosyla mide	DCE	23	12	Chiral bicycli c amine	92 (99% ee)	[9]
2	[Rh(C OD) ₂] SbF ₆ (5)	TangP hos	(E)-1,6 -enyne	DCE	RT	2	Chiral 1,4- diene	98 (97% ee)	[7]
3	[RhCl(CO)2]2 (5)	dppb	cis- 1,6- enyne	Toluen e	RT	1	1,4- diene	95	[10]

Experimental Protocols

Protocol 1: Gold-Catalyzed Cycloisomerization of a 1,6-Enyne to a Bicyclo[3.1.0]hexane Derivative

This protocol is a general procedure for the synthesis of bicyclo[3.1.0]hexane derivatives, which are valuable scaffolds in medicinal chemistry.[9]

Materials:

- 1,6-enyne substrate (e.g., N-Propargyl-N-allyl-tosylamide)
- [JohnPhosAu(NCMe)]SbF6 catalyst
- Dichloromethane (CH2Cl2), anhydrous
- Triethylamine



- Silica gel for column chromatography
- Standard laboratory glassware and stirring equipment
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the 1,6-enyne substrate (1.0 mmol).
- Dissolve the substrate in anhydrous dichloromethane (10 mL).
- Add the [JohnPhosAu(NCMe)]SbF₆ catalyst (0.02 mmol, 2 mol%) to the stirred solution at room temperature (23 °C).
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
- Upon completion, quench the reaction by adding a few drops of triethylamine.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired bicyclo[3.1.0]hexane derivative.

Protocol 2: Rhodium-Catalyzed Asymmetric Cycloisomerization of a 1,6-Enyne

This protocol describes the enantioselective synthesis of chiral cyclic compounds, which is crucial for the development of stereospecific drugs.[9]

Materials:

- (E)-1,6-enyne substrate
- [Rh(COD)Cl]2



- (S)-BINAP ligand
- Silver hexafluoroantimonate (AgSbF₆)
- 1,2-Dichloroethane (DCE), anhydrous
- Standard laboratory glassware and stirring equipment
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- In a flame-dried Schlenk tube under an inert atmosphere, prepare the active catalyst by dissolving [Rh(COD)Cl]₂ (0.025 mmol) and (S)-BINAP (0.055 mmol) in anhydrous 1,2dichloroethane (5 mL).
- Stir the mixture at room temperature for 20 minutes.
- Add AgSbF₆ (0.05 mmol) and stir for another 20 minutes. The formation of a precipitate (AgCl) will be observed.
- In a separate flame-dried flask, dissolve the (E)-1,6-enyne substrate (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL).
- Transfer the prepared catalyst solution to the substrate solution via cannula.
- Stir the reaction mixture at room temperature (23 °C) for 12-16 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to obtain the enantiomerically enriched product.
- Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Applications in Drug Development



The cyclic scaffolds produced through enyne cycloisomerization are prevalent in a wide range of biologically active molecules and approved drugs. The ability to rapidly construct these complex architectures makes this methodology highly attractive for drug discovery programs.

Synthesis of a Triple Reuptake Inhibitor: GSK1360707F

A notable application of enyne cycloisomerization is in the synthesis of the triple reuptake inhibitor (TRI) GSK1360707F.[11] TRIs simultaneously block the reuptake of serotonin, norepinephrine, and dopamine, offering a potential for broader efficacy and a faster onset of action compared to traditional antidepressants.[12][13] The key step in the synthesis of GSK1360707F involves a platinum(II)- or gold(I)-catalyzed cycloisomerization of an enyne precursor to construct the core azabicyclo[4.1.0]heptane skeleton.

The mechanism of action of TRIs involves the inhibition of the respective monoamine transporters (SERT, NET, and DAT), leading to an increased concentration of these neurotransmitters in the synaptic cleft.[11] This modulation of synaptic neurotransmitter levels is believed to underlie their therapeutic effects in depression and other neuropsychiatric disorders.

Caption: Mechanism of action of a Triple Reuptake Inhibitor (TRI).

Bicyclo[3.1.0]hexane Scaffolds in Medicinal Chemistry

The bicyclo[3.1.0]hexane core, readily accessible through enyne cycloisomerization, is a privileged scaffold in drug discovery. Its rigid, three-dimensional structure can provide favorable binding interactions with biological targets and improve pharmacokinetic properties.[14]

Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as opioid receptor antagonists for the treatment of conditions such as irritable bowel syndrome and addiction.[15] More recently, bicyclo[3.1.0]hexanylpiperazines have been identified as noncompetitive neuropeptide Y Y1 antagonists with potential applications in treating obesity.[14] Furthermore, spiro-fused 3-azabicyclo[3.1.0]hexane-pyrimidines have demonstrated potential as antitumor agents.[16]

Caption: Workflow for drug discovery using enyne cycloisomerization.



Cyclopropane Scaffolds in Kinase and Antiviral Drug Design

The cyclopropane motif, a key feature of the products of 1,5- and 1,6-enyne cycloisomerization, is increasingly being incorporated into the design of kinase inhibitors and antiviral agents.[17]

In kinase inhibitor design, the rigid cyclopropane ring can serve as a conformational constraint, locking the molecule into a bioactive conformation and improving binding affinity and selectivity. [2] For example, spiro[cyclopropane-1,3'-indol]-2'-ones have been developed as orally bioavailable inhibitors of Polo-Like Kinase 4 (PLK4), a target in cancer therapy.[4][6]

In the context of antiviral drug discovery, nucleoside analogues containing the bicyclo[3.1.0]hexane scaffold have been explored as potential antiviral agents.[18] The unique three-dimensional shape of this scaffold can lead to novel interactions with viral enzymes or proteins.

Caption: Role of enyne cycloisomerization in drug discovery.

Conclusion

Enyne cycloisomerization reactions represent a cornerstone of modern synthetic chemistry, providing efficient access to a diverse array of complex molecular architectures. The continued development of novel catalysts and methodologies is expanding the scope and applicability of this powerful transformation. For researchers in drug development, enyne cycloisomerization offers a strategic approach to the synthesis of novel scaffolds with desirable pharmacological properties, paving the way for the discovery of next-generation therapeutics.

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